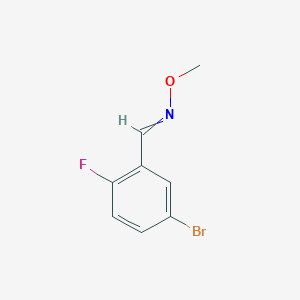

1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine

Description

1-(5-Bromo-2-fluorophenyl)-N-methoxymethanimine is an imine derivative characterized by a 5-bromo-2-fluorophenyl group attached to a methoxymethanimine backbone (R-N=CH-OCH₃). This compound serves as a critical intermediate in agrochemical synthesis, particularly in the production of fungicides such as fluoxastrobin, a broad-spectrum strobilurin-class fungicide . The bromine and fluorine substituents on the aromatic ring enhance electron-withdrawing effects, increasing reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCABLQBLYCGYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine typically involves the reaction of 5-bromo-2-fluoroaniline with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of 1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-N-methoxymethanimine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction Reactions: Reduction of the imine group can yield the corresponding amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Products include oximes and nitriles.

Reduction: Products include primary amines.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-N-methoxymethanimine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine are compared below with analogous methanimine derivatives, focusing on substituent effects, synthesis routes, and applications.

Structural Analogues and Substituent Effects

Key Observations:

- Electron-Withdrawing Groups (EWGs): The bromine and fluorine substituents in the target compound enhance electrophilicity at the imine carbon, favoring reactions with nucleophiles (e.g., in fungicide synthesis). In contrast, the nitro group in N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine increases conjugation, making it suitable for electronic structure studies .

- Agrochemical Relevance: The N-methoxy group in the target compound and its pyrimidine-containing analogue (used in fluoxastrobin) are critical for binding to fungal cytochrome bc₁ complexes, a mechanism absent in non-agrochemical derivatives .

Research Findings and Data Gaps

- Experimental Data: While the target compound’s role in agrochemical synthesis is well-documented , its standalone physicochemical and toxicological data (e.g., LD₅₀, logP) are absent in the evidence.

- Computational Studies: Analogues like N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine have detailed DFT analyses , but similar studies on the target compound are lacking.

- Biological Activity: Thiadiazole-containing methanimines show promise in antimicrobial assays , but the bromo-fluorophenyl derivative’s bioactivity beyond agrochemicals remains unexplored.

Biological Activity

1-(5-Bromo-2-fluorophenyl)-N-methoxymethanimine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(5-Bromo-2-fluorophenyl)-N-methoxymethanimine can be represented by the following chemical structure:

- Molecular Formula : C9H10BrF

- Molecular Weight : 232.08 g/mol

- IUPAC Name : 1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. Research indicates that halogenated phenyl rings, such as those present in this compound, can enhance binding affinity to target proteins involved in viral replication and cancer cell proliferation.

Antiviral Activity

Studies have demonstrated that derivatives of methoxymethanimine exhibit significant antiviral activity against HIV. For instance, compounds with bromine substituents showed enhanced integrase inhibitory activity, which is crucial for blocking HIV replication. The IC50 values for related compounds ranged from 4 μM to 11 μM, indicating moderate potency against HIV integrase .

Table 1: IC50 Values of Related Compounds Against HIV Integrase

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 15 | 5 | Integrase Inhibition |

| Compound 25 | 4 | Integrase Inhibition |

| Compound 49 | 11 | Integrase Inhibition |

Anticancer Activity

The potential anticancer effects of 1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine have also been explored. Research indicates that similar compounds can inhibit breast cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Breast Cancer Treatment

In a preclinical study, a related compound demonstrated significant tumor reduction in murine models of breast cancer when administered at therapeutic doses. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Data suggest that compounds similar to 1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine exhibit favorable absorption characteristics and moderate metabolic stability. However, further studies are necessary to fully elucidate their toxicity profiles.

Table 2: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Metabolism | Moderate |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.